(R)-(2-(1-Aminopropyl)phenyl)methanol
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Overview
Description
®-(2-(1-Aminopropyl)phenyl)methanol is a chiral compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, making it an important intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminopropyl)phenyl)methanol typically involves the reduction of the corresponding ketone, ®-(2-(1-Aminopropyl)phenyl)ketone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-(2-(1-Aminopropyl)phenyl)methanol may involve catalytic hydrogenation processes, where the ketone is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is preferred for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(2-(1-Aminopropyl)phenyl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding amine using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: ®-(2-(1-Aminopropyl)phenyl)ketone or aldehyde
Reduction: Corresponding amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
®-(2-(1-Aminopropyl)phenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of ®-(2-(1-Aminopropyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in various biochemical reactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-(2-(1-Aminopropyl)phenyl)methanol
- ®-(2-(1-Hydroxypropyl)phenyl)methanol
- ®-(2-(1-Aminopropyl)phenyl)ketone
Uniqueness
®-(2-(1-Aminopropyl)phenyl)methanol is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomers and structurally similar compounds . This uniqueness makes it valuable in asymmetric synthesis and chiral drug development .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
[2-[(1R)-1-aminopropyl]phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11)9-6-4-3-5-8(9)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1 |
InChI Key |
BYRWKULCJOQFRU-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1CO)N |
Canonical SMILES |
CCC(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
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